molecular formula C13H14FNO B7966219 5-fluorospiro[indene-1,4'-piperidin]-3(2H)-one

5-fluorospiro[indene-1,4'-piperidin]-3(2H)-one

Cat. No.: B7966219
M. Wt: 219.25 g/mol
InChI Key: HEIYCCPCPODGIR-UHFFFAOYSA-N
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Description

5-fluorospiro[indene-1,4’-piperidin]-3(2H)-one is a synthetic organic compound characterized by its unique spirocyclic structure, which includes an indene moiety fused to a piperidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluorospiro[indene-1,4’-piperidin]-3(2H)-one typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving an indene derivative and a piperidine derivative. This step often requires the use of a strong base or acid catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5-fluorospiro[indene-1,4’-piperidin]-3(2H)-one may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for the cyclization and fluorination steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

5-fluorospiro[indene-1,4’-piperidin]-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The fluorine atom and other substituents on the indene ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups such as amines or ethers.

Scientific Research Applications

5-fluorospiro[indene-1,4’-piperidin]-3(2H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: It is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: It may be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 5-fluorospiro[indene-1,4’-piperidin]-3(2H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluorospiro[indoline-2,4’-piperidine]
  • 2- and 4-substituted 5-fluoropyrimidines

Uniqueness

5-fluorospiro[indene-1,4’-piperidin]-3(2H)-one is unique due to its specific spirocyclic structure and the presence of a fluorine atom at the 5-position. This combination of features contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

IUPAC Name

6-fluorospiro[2H-indene-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c14-9-1-2-11-10(7-9)12(16)8-13(11)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIYCCPCPODGIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=C2C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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